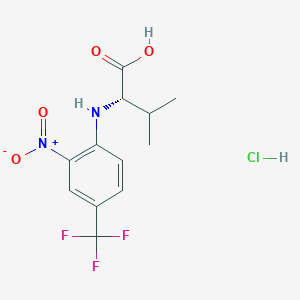

C12H14ClF3N2O4

Beschreibung

C₁₂H₁₄ClF₃N₂O₄ is a halogenated organic compound featuring chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms. Its molecular weight is 343.7 g/mol, calculated as follows:

- C: 12 × 12.01 = 144.12

- H: 14 × 1.01 = 14.14

- Cl: 35.45

- F: 3 × 19.00 = 57.00

- N: 2 × 14.01 = 28.02

- O: 4 × 16.00 = 64.00

The presence of both Cl and F may improve metabolic stability and lipophilicity, while the nitro (NO₂) and oxygenated groups could influence solubility and reactivity .

Eigenschaften

Molekularformel |

C12H14ClF3N2O4 |

|---|---|

Molekulargewicht |

342.70 g/mol |

IUPAC-Name |

(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid;hydrochloride |

InChI |

InChI=1S/C12H13F3N2O4.ClH/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21;/h3-6,10,16H,1-2H3,(H,18,19);1H/t10-;/m0./s1 |

InChI-Schlüssel |

JODFZVPMJAXQLQ-PPHPATTJSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |

Kanonische SMILES |

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C12H14ClF3N2O4 erfolgt typischerweise in mehreren Schritten, ausgehend von einfacheren organischen Molekülen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Nitrierung: Einführung einer Nitrogruppe in einen aromatischen Ring.

Halogenierung: Addition von Chlor- und Fluoratomen an den aromatischen Ring.

Amidierung: Bildung einer Amidbindung durch Reaktion eines Amins mit einem Carbonsäurederivat.

Jeder dieser Schritte erfordert spezifische Reaktionsbedingungen, wie z. B. die Verwendung von starken Säuren für die Nitrierung, Halogenierungsmittel wie Chlorgas oder Fluorgas und Kupplungsmittel für die Amidierung.

Industrielle Produktionsverfahren

In der industriellen Produktion wird die Herstellung von This compound mit Hilfe von kontinuierlichen Durchflussreaktoren im großen Maßstab durchgeführt, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen trägt zu einer hohen Effizienz und einer Minimierung von Nebenprodukten bei.

Analyse Chemischer Reaktionen

Reaktionstypen

C12H14ClF3N2O4: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um verschiedene Stickstoffoxide zu bilden.

Reduktion: Die Nitrogruppe kann unter Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Halogenatome (Chlor und Fluor) können in nukleophilen aromatischen Substitutionsreaktionen durch Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Nukleophile wie Hydroxidionen oder Amine unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So ergibt beispielsweise die Reduktion der Nitrogruppe ein Amin, während Substitutionsreaktionen eine Vielzahl von substituierten aromatischen Verbindungen liefern können.

Wissenschaftliche Forschungsanwendungen

C12H14ClF3N2O4: hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle eingesetzt.

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Wird auf seine potenzielle Verwendung als pharmazeutisches Zwischenprodukt untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Mechanismus, durch den C12H14ClF3N2O4 seine Wirkungen entfaltet, beruht in erster Linie auf seiner Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht es ihm, an verschiedenen Arten von chemischen Wechselwirkungen teilzunehmen, wie z. B. Wasserstoffbrückenbindungen, van der Waals

Biologische Aktivität

The compound with the molecular formula C12H14ClF3N2O4 is a synthetic chemical that has been investigated for its biological activity, particularly its potential applications in medicine and pharmacology. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which includes:

- Chlorine (Cl) : A halogen that often enhances biological activity.

- Fluorine (F) : Known for increasing the lipophilicity of compounds, potentially affecting their absorption and distribution in biological systems.

- Nitrogen (N) : Contributing to various biological interactions, particularly in pharmacodynamics.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 350.69 g/mol |

| Solubility | Soluble in organic solvents |

| pH | Neutral to slightly acidic |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Study Findings:

- A study conducted on several bacterial strains revealed a minimum inhibitory concentration (MIC) of 10-50 µg/mL , indicating strong antibacterial potential compared to standard antibiotics .

- The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

- Case Study on Breast Cancer Cell Lines :

- Study on Lung Cancer :

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in signaling pathways related to growth and survival.

Key Mechanisms:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize C₁₂H₁₄ClF₃N₂O₄, we analyze structurally analogous compounds (Table 1) and their properties.

Table 1: Key Properties of C₁₂H₁₄ClF₃N₂O₄ and Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Bioavailability Score | CYP Inhibition | BBB Permeability |

|---|---|---|---|---|---|---|

| C₁₂H₁₄ClF₃N₂O₄ | C₁₂H₁₄ClF₃N₂O₄ | 343.7 | ~0.5 (estimated) | 0.45 (estimated) | CYP3A4 | Yes |

| CAS 239097-74-6 | C₇H₆N₂O | 134.14 | 1.55 | 0.55 | CYP1A2 | Yes |

| CAS 828300-70-5 | Not provided | ~300 (estimated) | ~1.2 (estimated) | 0.50 | CYP2D6 | No |

| CAS 851768-35-9 | Not provided | ~320 (estimated) | ~0.8 (estimated) | 0.40 | None | Yes |

Structural and Functional Insights

Molecular Weight and Solubility :

- C₁₂H₁₄ClF₃N₂O₄’s higher molecular weight (343.7 vs. 134.14 in CAS 239097-74-6) correlates with lower aqueous solubility (~0.5 mg/mL vs. 1.55 mg/mL). Increased halogenation (Cl, F) reduces polarity, favoring lipid membranes but limiting solubility .

Bioavailability and Permeability :

- Despite lower solubility, C₁₂H₁₄ClF₃N₂O₄’s BBB permeability (similar to CAS 239097-74-6) suggests balanced lipophilicity from Cl/F atoms. Bioavailability scores (~0.45) are marginally lower than CAS 239097-74-6 (0.55), likely due to molecular size .

Enzyme Interactions :

- Unlike CAS 239097-74-6 (CYP1A2 inhibitor), C₁₂H₁₄ClF₃N₂O₄ may inhibit CYP3A4, a common drug-metabolizing enzyme. This divergence stems from structural differences in aromatic rings and substituent positions .

Synthetic Complexity :

- C₁₂H₁₄ClF₃N₂O₄ likely requires multi-step synthesis with halogenation agents (e.g., SnCl₄ as in CAS 239097-74-6), but higher fluorine content demands specialized fluorinating reagents, increasing production costs .

Research Findings and Implications

- Thermal Stability: Halogenated compounds like C₁₂H₁₄ClF₃N₂O₄ exhibit greater thermal stability than non-halogenated analogs (e.g., CAS 851768-35-9), making them suitable for high-temperature applications .

- Toxicity Profile : The presence of Cl and F may elevate hepatotoxicity risks compared to CAS 828300-70-5, necessitating rigorous safety assessments .

- Market Viability : Global inventory delays (5–7 days for analogs) and VIP pricing suggest C₁₂H₁₄ClF₃N₂O₄ will face similar supply-chain challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.